1-Azido-2,4,5-trichlorobenzene
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Overview
Description
1-Azido-2,4,5-trichlorobenzene is an organic compound with the molecular formula C₆H₂Cl₃N₃ It is a derivative of benzene, where three chlorine atoms and one azido group are substituted on the benzene ring
Mechanism of Action
Target of Action
It’s known that azido compounds can interact with various biological targets due to their high reactivity .
Mode of Action
Azido compounds are generally known for their ability to form covalent bonds with biological targets, leading to changes in the target’s function .
Biochemical Pathways
For instance, they can inhibit quorum sensing, a bacterial communication mechanism, leading to a reduction in virulence factor and biofilm formation .
Pharmacokinetics
The pharmacokinetics of azido compounds can vary widely depending on their chemical structure and the biological system in which they are introduced .
Result of Action
For instance, they can inhibit bacterial growth or disrupt cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Azido-2,4,5-trichlorobenzene. For example, the presence of 1,2,4-trichlorobenzene in fields has been shown to affect the growth of rice, indicating that environmental contamination can influence the biological activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2,4,5-trichlorobenzene can be synthesized through a diazotization reaction followed by azidation. The process begins with 2,4,5-trichloroaniline, which is diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with sodium azide to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2,4,5-trichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Cycloaddition: Alkynes, often under thermal or catalytic conditions.
Major Products:
Substitution: Corresponding substituted benzene derivatives.
Reduction: 2,4,5-trichloroaniline.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1-Azido-2,4,5-trichlorobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
Comparison with Similar Compounds
- 1-Azido-3,4,5-trichlorobenzene
- 1-Azido-2,3,4-trichlorobenzene
- 1-Azido-2,4,6-trichlorobenzene
Comparison: 1-Azido-2,4,5-trichlorobenzene is unique due to the specific positioning of the chlorine atoms and the azido group on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
1-azido-2,4,5-trichlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGVYKADTNTELR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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